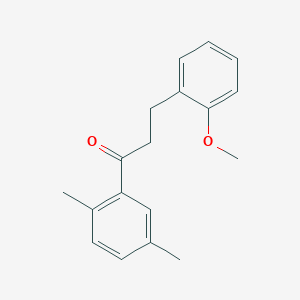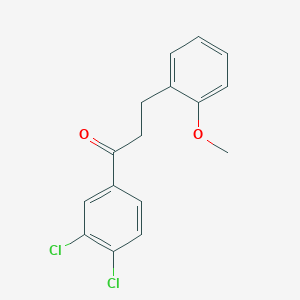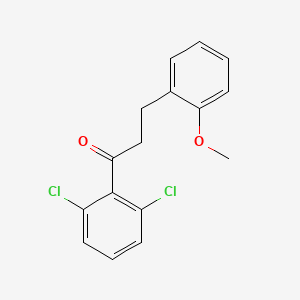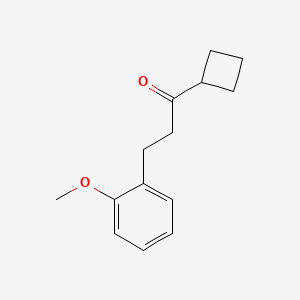
4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone, also known as 4-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone, is a synthetic compound with potential applications in the fields of pharmaceuticals and biochemistry. This compound is of particular interest due to its unique properties, which include its ability to act as a selective inhibitor of certain enzymes, its low toxicity, and its relative stability in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Intermolecular Interactions
Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, highlights the significance of studying molecular structures and intermolecular interactions. These studies provide insights into different types of interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X, which are critical in understanding chemical behavior and properties (Shukla et al., 2014).
2. Copolymer Synthesis
The synthesis of novel copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates demonstrates the application of chloro and fluoro derivatives in polymer science. These substances are crucial for developing new materials with specific physical and chemical properties (Savittieri et al., 2022).
3. Photoalignment in Liquid Crystals
A study on azo-containing thiophene-based prop-2-enoates shows the role of fluorinated compounds in enhancing the photoalignment of liquid crystals. This has significant implications in the field of display technologies, particularly in LCDs (Hegde et al., 2013).
4. High-Performance Polymers
Research into novel poly(arylene ether)s with pendent trifluoromethyl groups indicates the utility of fluoro derivatives in creating high-performance polymers with exceptional thermal stability. Such materials have potential applications in various industrial sectors (Banerjee et al., 1999).
5. Quantum Chemical Studies
Investigations into the molecular geometry and chemical reactivity of compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one provide insights into the quantum chemical aspects of chloro and fluoro derivatives. Such studies are essential for understanding the electronic properties and reactivity of these compounds (Satheeshkumar et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUHPMUSXMTNJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644332 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-10-4 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














